Technical Whitepaper: Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Technical Whitepaper: Methyl 5-chloro-6-methylpyrazine-2-carboxylate
This technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5).
Core Scaffold for Neurodegenerative Therapeutics and Heterocyclic Synthesis
Executive Summary
Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a high-value heteroaromatic building block used primarily in the development of O-GlcNAc hydrolase (OGA) inhibitors for the treatment of tauopathies, including Alzheimer’s disease. Its pyrazine core, functionalized with an electrophilic chlorine at position 5 and a reactive ester at position 2, allows for orthogonal functionalization—making it an ideal scaffold for fragment-based drug discovery (FBDD). This guide outlines its synthesis, reactivity profile, and application in pharmaceutical workflows.
Chemical Identity & Physical Properties[1]
| Parameter | Specification |
| IUPAC Name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate |
| CAS Number | 77168-85-5 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| SMILES | COC(=O)C1=CN=C(Cl)C(C)=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |
| LogP (Calc) | ~1.2 (Lipophilic, suitable for CNS drug intermediates) |
Synthetic Route: The N-Oxide Rearrangement Strategy
The most robust industrial synthesis of this compound does not rely on direct chlorination of the pyrazine ring, which lacks regioselectivity. Instead, it employs an N-oxidation/rearrangement sequence starting from 5-methylpyrazine-2-carboxylic acid derivatives.
Step-by-Step Protocol
Phase 1: Precursor Preparation
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Oxidation: 2,5-Dimethylpyrazine is selectively oxidized (using KMnO₄ or catalytic vapor-phase oxidation) to yield 5-methylpyrazine-2-carboxylic acid .
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Esterification: The acid is refluxed in methanol with catalytic H₂SO₄ or SOCl₂ to yield Methyl 5-methylpyrazine-2-carboxylate .
Phase 2: Regioselective Chlorination (The Critical Step)
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N-Oxidation: The methyl ester is treated with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® in dichloromethane. Oxidation occurs preferentially at the less sterically hindered N-4 position (distal to the ester), yielding Methyl 5-methylpyrazine-2-carboxylate 4-oxide .
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Vilsmeier-Type Chlorination: The N-oxide is treated with Phosphorus Oxychloride (POCl₃) .[1]
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Mechanism:[2][3][4] The oxygen of the N-oxide attacks the phosphorus, creating an activated leaving group. Chloride ion attacks the adjacent carbon (C5), restoring aromaticity and expelling the phosphate group.
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Result: This installs the chlorine atom specifically at position 5, adjacent to the methyl group.
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Synthesis Workflow Diagram
Caption: Regioselective synthesis via N-oxide activation ensures chlorination occurs at C5 rather than C3.
Reactivity Profile & Medicinal Chemistry Applications[1][3][4][6][8][9]
This scaffold is a "linchpin" molecule because it possesses two distinct electrophilic sites that can be addressed sequentially (Orthogonal Reactivity).
A. Site 1: C5-Chlorine (Nucleophilic Aromatic Substitution - SₙAr)
The chlorine at C5 is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrazine nitrogens and the para-relationship (electronic) to the ester group.
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Reagents: Primary/Secondary amines, Thiols, Alkoxides.
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Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., aniline derivatives).
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Protocol Insight: Reactions typically proceed in mild conditions (DMF/K₂CO₃ at 60°C) or via Buchwald-Hartwig coupling if the nucleophile is weak.
B. Site 2: C2-Ester (Acyl Substitution)
The methyl ester serves as a handle for further elaboration after the SₙAr reaction.
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Reactions: Hydrolysis (to acid), Amidation (to amide), or Hydrazinolysis (to hydrazide).
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Application: Formation of fused ring systems (e.g., pyrazolo[3,4-b]pyrazines) or amide linkers for target engagement.
Case Study: OGA Inhibitors for Alzheimer's Disease
Recent patent literature (e.g., CA3102903A1 ) highlights this compound as a starting material for O-GlcNAc hydrolase (OGA) inhibitors.
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Step 1: The C5-Cl is displaced by a complex amine or aniline.
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Step 2: The C2-Ester is hydrolyzed and coupled to a heterocycle (e.g., aminothiazole) to form the final bioactive molecule.
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Mechanism: These inhibitors prevent the removal of O-GlcNAc modifications on Tau proteins, stabilizing them and preventing the aggregation associated with neurodegeneration.
Reactivity Logic Diagram
Caption: Orthogonal reactivity allows sequential construction of complex pharmaceutical agents.
Handling & Safety Protocols
While specific toxicological data for this exact intermediate is proprietary, its structural analogs (chloropyrazines) dictate the following safety profile (GHS Classification extrapolated):
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
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Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers or alkali metals.
References
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Synthesis of 5-methylpyrazine-2-carboxylic acid
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Patent: Preparation method of 5-methylpyrazine-2-carboxylic acid.[5] CN103787990A.
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Medicinal Chemistry Application (OGA Inhibitors)
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Patent: OGA inhibitor compounds.[6] CA3102903A1. (2020).
- Context: Describes the use of CAS 77168-85-5 as a key intermedi
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General Reactivity of Chloropyrazines
- Journal: Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions. Journal of the Chemical Society C.
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N-Oxide Chlorination Mechanism
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS:33332-25-1, 5-氯吡嗪-2-羧酸甲酯-毕得医药 [bidepharm.com]
- 6. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
- 7. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]
